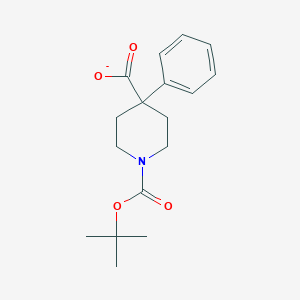![molecular formula C8H6S2 B14751789 Thieno[3,4-d]thiepin CAS No. 327-25-3](/img/structure/B14751789.png)
Thieno[3,4-d]thiepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,4-d]thiepin is a heterocyclic compound with the molecular formula C₈H₆S₂.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thieno[3,4-d]thiepin can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of thiophene derivatives with suitable reagents can lead to the formation of this compound . Another method involves the use of elimination reactions, enol fixation, and ring expansion techniques .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents to ensure the compound can be produced in sufficient quantities for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: Thieno[3,4-d]thiepin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms in the ring system, which can participate in different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the this compound ring .
Aplicaciones Científicas De Investigación
Thieno[3,4-d]thiepin has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of thieno[3,4-d]thiepin and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, this compound derivatives can interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its target .
Comparación Con Compuestos Similares
Thieno[3,4-d]thiepin can be compared with other similar heterocyclic compounds, such as thienothiophenes and thienopyrimidines:
Thienothiophenes: These compounds consist of two fused thiophene rings and exhibit similar electronic properties.
Thienopyrimidines: These compounds contain a fused thiophene and pyrimidine ring and are known for their diverse biological activities.
Uniqueness: this compound is unique due to its specific ring structure and the presence of two sulfur atoms, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
327-25-3 |
|---|---|
Fórmula molecular |
C8H6S2 |
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
thieno[3,4-d]thiepine |
InChI |
InChI=1S/C8H6S2/c1-3-9-4-2-8-6-10-5-7(1)8/h1-6H |
Clave InChI |
FRZLBIQZZDYWPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=CC2=CSC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)

![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)
![1-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14751731.png)




![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)

![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)

![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
